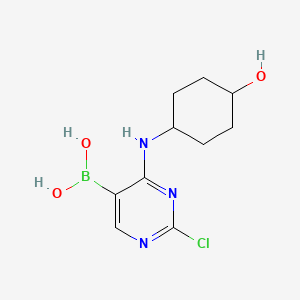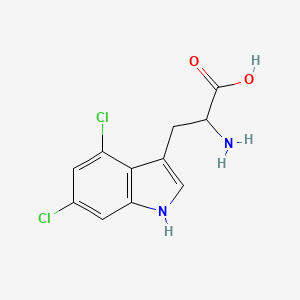
2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoïque est un composé appartenant à la classe des composés organiques appelés acides indolylcarboxyliques et leurs dérivés. Ces composés contiennent une chaîne d'acide carboxylique liée à un cycle indole. Le noyau indole est une structure importante dans de nombreuses molécules bioactives, contribuant à diverses activités biologiques .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'acide 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoïque implique généralement la réaction du 4,6-dichloroindole avec un précurseur d'acide aminé approprié dans des conditions contrôlées. Une méthode courante implique la synthèse de l'indole de Fischer, où le cycle indole est construit à partir de phénylhydrazine et d'un aldéhyde ou d'une cétone .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la synthèse à grande échelle de l'indole de Fischer ou d'autres procédés catalytiques qui assurent un rendement et une pureté élevés. L'utilisation de catalyseurs avancés et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le cycle indole ou la chaîne latérale de l'acide aminé.
Substitution : Les réactions de substitution électrophile sont fréquentes en raison de la nature riche en électrons du cycle indole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits en conditions acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés indoliques substitués, qui peuvent avoir différentes activités biologiques et applications .
Applications De Recherche Scientifique
L'acide 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle dans divers processus et voies biologiques.
Médecine : Investigué pour ses applications thérapeutiques potentielles, notamment les activités antivirales, anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques
Mécanisme d'action
Le mécanisme d'action de l'acide 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du cycle indole lui permet de se lier avec une forte affinité à divers récepteurs et enzymes, modulant leur activité. Cette interaction peut entraîner des modifications des processus cellulaires, contribuant à ses effets biologiques .
Mécanisme D'action
The mechanism of action of 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-amino-3-(4-amino-1H-indol-3-yl)propanoïque
- Acide 2-amino-3-(1H-indol-3-yl)propanoïque
- Acide 2-amino-3-(4-hydroxyphényl)-propanoïque
Unicité
L'acide 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoïque est unique en raison de la présence d'atomes de chlore aux positions 4 et 6 du cycle indole. Cette substitution peut modifier considérablement sa réactivité chimique et son activité biologique par rapport à d'autres dérivés indoliques .
Propriétés
Numéro CAS |
144579-88-4 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O2 |
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-6-2-7(13)10-5(1-8(14)11(16)17)4-15-9(10)3-6/h2-4,8,15H,1,14H2,(H,16,17) |
Clé InChI |
XMTVKPLJEYGBSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=C2CC(C(=O)O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)
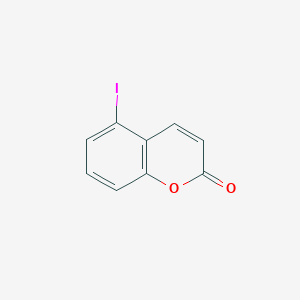

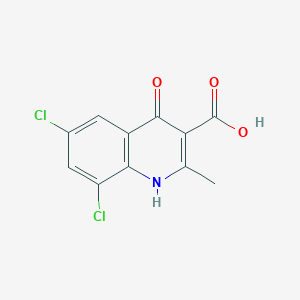
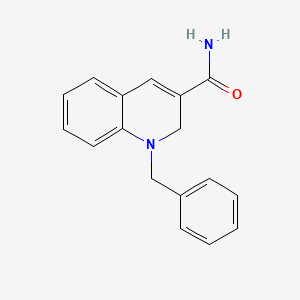
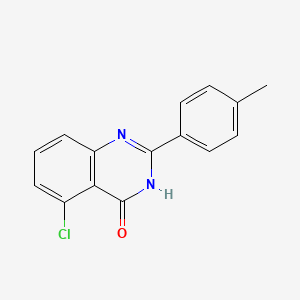
![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)
![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)
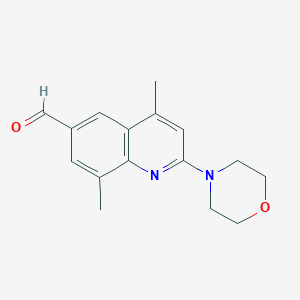
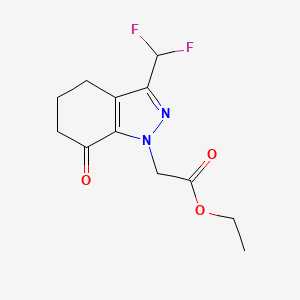
![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)

